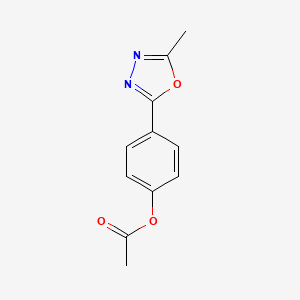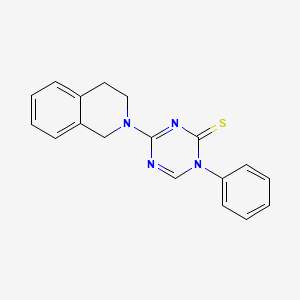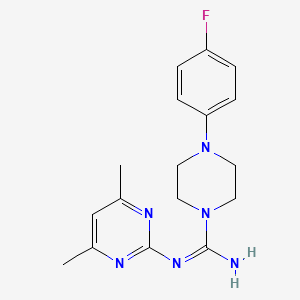
4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base, with refluxing until the evolution of hydrogen sulfide ceases .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate has several scientific research applications:
Medicinal Chemistry: It has been evaluated for its anticancer activity against various cancer cell lines, showing moderate to excellent activity.
Materials Science: Oxadiazoles are known for their thermal stability and are used in the development of advanced materials.
Biological Research: The compound’s biological activities, including antimicrobial and antifungal properties, make it a valuable tool in biological research.
Mécanisme D'action
The mechanism by which 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit tyrosine kinase activity, leading to the suppression of cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound combines 1,2,5- and 1,2,4-oxadiazole rings and has been studied for its energetic properties.
1,2,3-Triazole Ring Incorporated 1,2,4-Oxadiazole-1,3-Oxazole Derivatives: These compounds have shown promising anticancer activity.
Uniqueness
4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate stands out due to its specific structural features and the range of biological activities it exhibits. Its potential for use in medicinal chemistry, particularly in anticancer research, highlights its uniqueness compared to other oxadiazole derivatives.
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl] acetate |
InChI |
InChI=1S/C11H10N2O3/c1-7-12-13-11(15-7)9-3-5-10(6-4-9)16-8(2)14/h3-6H,1-2H3 |
Clé InChI |
NVPOCYJUBRRRID-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(O1)C2=CC=C(C=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-hydroxy-5-(4-methoxyphenyl)-2-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11046209.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11046213.png)
![3-Methoxy-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11046216.png)
![5-[(3-chloro-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11046225.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11046226.png)
![ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B11046227.png)
![N~2~-[(4-methylcyclohexyl)carbonyl]-N-(thiophen-2-ylmethyl)leucinamide](/img/structure/B11046229.png)
![(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)imidazolidine-2,4-dione](/img/structure/B11046235.png)
![Benzo[b]phenazine-6,11-dione](/img/structure/B11046238.png)
![N-(2-methoxyphenyl)-2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11046239.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11046252.png)
![N-carbamimidoyl-4-{3-[(4-chlorophenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11046253.png)
